(5-Chloro-2-methylphenyl)phenylmethanone
Description
(5-Chloro-2-methylphenyl)phenylmethanone is a benzophenone derivative characterized by a phenyl group bonded to a methanone group, with substituents at the 5-chloro and 2-methyl positions on the aromatic ring. Benzophenones are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in chemical modifications .
Properties
CAS No. |
33184-55-3 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
(5-chloro-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11ClO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
MEILSOQVXNYFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzophenones
(5-Chloro-2-(methylamino)phenyl)phenylmethanone (CAS 1022-13-5)
- Molecular Formula: C₁₄H₁₂ClNO
- Molecular Weight : 245.71 g/mol
- Substituents : 5-Cl, 2-NHCH₃
- Key Differences: The methylamino group at the 2-position increases polarity compared to the methyl group in the target compound. This substitution may enhance solubility in polar solvents and alter biological activity. It is listed as an impurity in pharmaceutical analysis, indicating its relevance in drug manufacturing .
5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenylmethanone
- Molecular Formula: C₂₀H₁₃Cl₂NO
- Molecular Weight : 354.23 g/mol
- Substituents : 5-Cl, 2-imine (Z-configuration), additional 3-Cl on the second phenyl ring
- The second chlorophenyl group increases molecular complexity and hydrophobicity .
Substituted Acetophenones
Acetophenones (phenyl ethanones) share structural motifs with benzophenones but differ in the ketone position. Notable examples include:
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7)
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : 200.62 g/mol
- Substituents : 5-Cl, 2-OH, 3-CH₂OH
- Melting Point : 97–98°C
- Synthesis : Hydrolysis of 2-chlorovanillin acetate followed by reaction with methylamine .
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (CAS 22307-95-5)
Structural and Functional Analysis
Substituent Effects on Physical Properties
- Hydrophobicity: Methyl and chloro substituents increase hydrophobicity compared to hydroxy or amino groups. For example, (5-Chloro-2-methylphenyl)phenylmethanone is likely less polar than its hydroxy-substituted analogs .
- Melting Points : Hydroxy-substituted analogs (e.g., 97–98°C for CAS 50317-52-7) generally exhibit higher melting points due to hydrogen bonding, whereas methyl-substituted compounds may have lower melting points .
Data Table: Key Compounds and Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | Not Available | C₁₃H₁₁ClO | 218.68 | 5-Cl, 2-CH₃ | Data Not Found |
| (5-Chloro-2-(methylamino)phenyl)phenylmethanone | 1022-13-5 | C₁₄H₁₂ClNO | 245.71 | 5-Cl, 2-NHCH₃ | Data Not Found |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 5-Cl, 2-OH, 3-CH₂OH | 97–98 |
| 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | 22307-95-5 | C₉H₈Cl₂O₂ | 219.07 | 5-Cl, 2-OH, 4-CH₃ | Data Not Found |
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